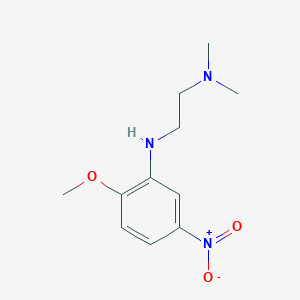
N,N-Dimethyl-N'-(2-methoxy-5-nitrophenyl)ethylenediamine
Cat. No. B8607460
M. Wt: 239.27 g/mol
InChI Key: CPNDBGRHFXBBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05801170
Procedure details


N,N-dimethyl-N'-(2-methoxyphenyl)ethylenediamine (D18, 1.5 g, 0.0077 mole) was dissolved in 5N sulphuric acid (0.86 ml) and the water was removed in vacuo. Conc. H2SO4 (6.5 ml) was added and the mixture stirred until homogeneous, then cooled to 0° C. Potassium nitrate (1.01 g, 0.01 mole) was added portionwise, maintaining the temperature below 10° C., and the mixture was stirred at room temperature for 4 hours. The reaction mixture was poured onto ice (150 ml) and made slightly alkaline by addition of sodium carbonate. This solution was extracted into EtOAc, dried (Na2SO4) and evaporated in vacuo, to leave an orange oil. This was purified by flash column chromatography to afford the title compound as an orange oil (0.90 g, 49%)
Quantity
1.5 g
Type
reactant
Reaction Step One


Name
Potassium nitrate
Quantity
1.01 g
Type
reactant
Reaction Step Two


Name
Yield
49%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13].[N+:15]([O-])([O-:17])=[O:16].[K+].C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=[CH:8][C:7]=1[O:12][CH3:13] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCNC1=C(C=CC=C1)OC)C
|
|
Name
|
|
|
Quantity
|
0.86 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
Potassium nitrate
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred until homogeneous,
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Conc. H2SO4 (6.5 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice (150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution was extracted into EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave an orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was purified by flash column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
